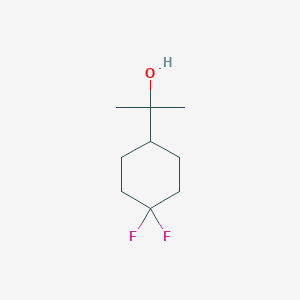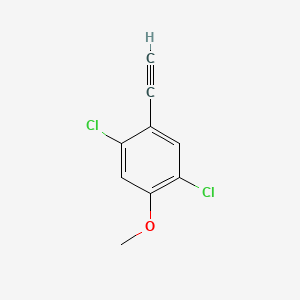
1,4-Dichloro-2-ethynyl-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, featuring two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-ethynyl-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Starting with a methoxybenzene derivative, chlorine atoms are introduced to the benzene ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-ethynyl-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction reactions can modify the benzene ring or the ethynyl group.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carbonyl-containing compounds.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-ethynyl-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4-Dichloro-2-ethynyl-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. These substituents affect the electron density of the benzene ring, making it more or less reactive towards different reagents.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-methoxybenzene: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
1,4-Dichloro-2-ethynylbenzene: Lacks the methoxy group, which affects its electron density and reactivity.
1,4-Dichloro-5-methoxybenzene: The position of the methoxy group is different, leading to variations in reactivity and applications.
Uniqueness
1,4-Dichloro-2-ethynyl-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H6Cl2O |
|---|---|
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
1,4-dichloro-2-ethynyl-5-methoxybenzene |
InChI |
InChI=1S/C9H6Cl2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |
Clave InChI |
YUBKJPLKUNWLCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Cl)C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
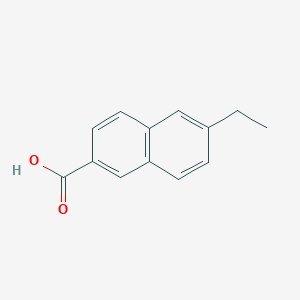
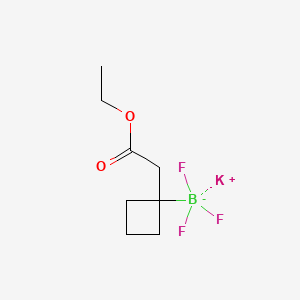
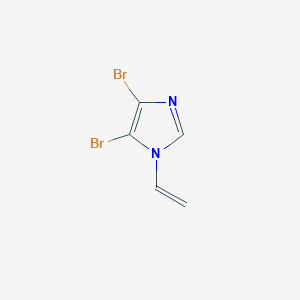

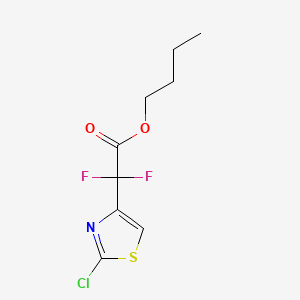
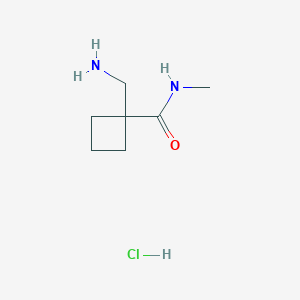

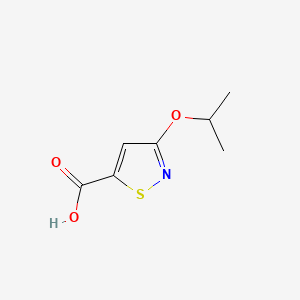
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)


